1-(3-Hydroxynaphthalen-2-yl)ethanone
Overview
Description
1-(3-Hydroxynaphthalen-2-yl)ethanone, also known as 1-hydroxy-2-naphthaldehyde, is a naturally occurring compound found in the essential oils of many plants. It is a colorless, crystalline solid with a pleasant, sweet smell. This compound has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene derivatives. This reaction typically uses acetyl chloride and aluminum chloride as catalysts under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Hydroxynaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(3-Hydroxynaphthalen-2-yl)ethanone is unique due to its specific structure and properties. Similar compounds include:
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: Exhibits excellent antimicrobial activities.
1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Known for its significant potential in developing antimicrobial drugs.
1-(1-Hydroxynaphthalen-2-yl)ethanone: Used in the synthesis of oxovanadium (IV) complexes with notable antimicrobial activity.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-(3-hydroxynaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDXWXPRUIQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344695 | |
Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17056-93-8 | |
Record name | 1-(3-hydroxynaphthalen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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